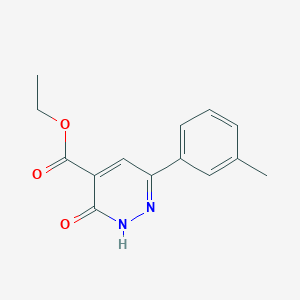

Ethyl 3-oxo-6-(m-tolyl)-2,3-dihydropyridazine-4-carboxylate

Description

Ethyl 3-oxo-6-(m-tolyl)-2,3-dihydropyridazine-4-carboxylate (CAS: 2098091-91-7) is a heterocyclic compound featuring a dihydropyridazine core substituted at the 6-position with a meta-tolyl (m-tolyl) group and an ethyl ester moiety at the 4-position. The dihydropyridazine ring system, characterized by partial unsaturation and a ketone group at the 3-position, confers unique electronic and steric properties.

Properties

IUPAC Name |

ethyl 3-(3-methylphenyl)-6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-19-14(18)11-8-12(15-16-13(11)17)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZLQYOPDMBLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NNC1=O)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-oxo-6-(m-tolyl)-2,3-dihydropyridazine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : CHNO

- CAS Number : 2098091-91-7

Antimicrobial Properties

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, a related compound was evaluated for its in vitro antimicrobial effects against various pathogens. The findings indicated:

- Minimum Inhibitory Concentration (MIC) : Ranged from 0.22 to 0.25 μg/mL for the most active derivatives.

- Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) : Demonstrated bactericidal activity against pathogenic isolates.

- Biofilm Inhibition : Significant reduction in biofilm formation was observed compared to standard antibiotics like Ciprofloxacin .

The mechanism of action for the biological activity of this class of compounds includes:

- DNA Gyrase Inhibition : Exhibited an IC50 value of approximately 31.64 μM, indicating effective inhibition of bacterial DNA replication.

- Dihydrofolate Reductase (DHFR) Inhibition : Showed an IC50 value ranging from 0.52 to 2.67 μM, which is crucial for bacterial growth and survival .

Toxicity Assessment

Hemolytic activity tests revealed that these compounds possess low toxicity levels, with hemolytic activity percentages ranging from 3.23% to 15.22%, significantly lower than that of Triton X-100, a known hemolytic agent. Additionally, non-cytotoxicity was confirmed with IC50 values exceeding 60 μM .

Study on Antimicrobial Efficacy

A study conducted on a series of pyridazine derivatives including this compound reported promising results in treating infections caused by resistant strains of bacteria. The study highlighted:

- Efficacy Against Resistant Strains : The compound showed effectiveness against strains resistant to conventional antibiotics.

- Synergistic Effects : When combined with other antibiotics like Ketoconazole and Ciprofloxacin, the MIC values were significantly reduced, suggesting a synergistic effect that enhances therapeutic outcomes .

Summary Table of Biological Activities

Comparison with Similar Compounds

Substituent Position Effects on Physicochemical Properties

The substituent position on the aryl group significantly influences the compound’s electronic, steric, and crystallographic behavior. Key analogues include:

| Compound Name | Substituent Position | CAS Number | Notable Features |

|---|---|---|---|

| Ethyl 3-oxo-6-(m-tolyl)-2,3-dihydropyridazine-4-carboxylate | meta (m-tolyl) | 2098091-91-7 | Moderate steric hindrance, asymmetric aryl substitution |

| Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate | ortho (o-tolyl) | 2098091-87-1 | High steric hindrance, potential for distorted ring conformation |

| Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate | para (p-tolyl) | 158977-77-6 | Symmetric substitution, enhanced crystallinity |

| Ethyl 3-oxo-6-(pyridin-4-yl)-2,3-dihydropyridazine-4-carboxylate | pyridin-4-yl | N/A | Nitrogen-containing aryl group, potential for metal coordination |

Electronic Effects :

- The m-tolyl group (meta-methylphenyl) is moderately electron-donating, which may influence the electron density of the dihydropyridazine ring, altering reactivity in nucleophilic or electrophilic reactions.

- The pyridin-4-yl variant introduces a nitrogen atom, enabling additional hydrogen-bonding interactions or metal coordination, which could enhance solubility in polar solvents .

Steric Effects :

Conformational Analysis and Ring Puckering

The dihydropyridazine ring’s puckering is influenced by substituent position and electronic effects. Using Cremer-Pople parameters (q, φ), the ring’s deviation from planarity can be quantified:

- p-Tolyl derivatives may exhibit smaller puckering amplitudes (q) due to symmetric substitution, promoting planar conformations.

- m-Tolyl and o-tolyl analogues likely display larger q values, with φ angles reflecting distinct puckering modes (e.g., envelope or half-chair) due to asymmetric steric effects .

Hydrogen Bonding and Solid-State Behavior

The 3-oxo group and ester moiety serve as hydrogen-bond acceptors/donors, critical for crystal engineering:

- m-Tolyl derivatives may form C–H···O interactions between the methyl group and carbonyl oxygen, influencing melting points and solubility.

- Pyridin-4-yl analogues can engage in N–H···O or N···H–O bonds, enhancing thermal stability and crystallinity compared to purely hydrocarbon-substituted variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.